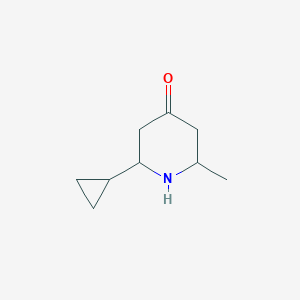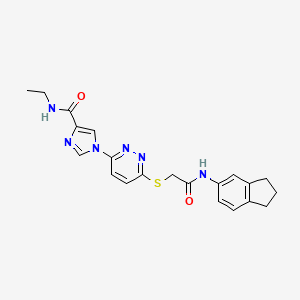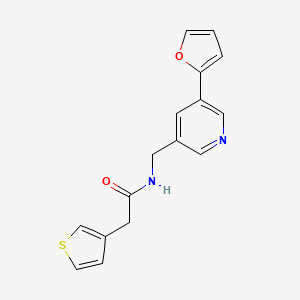![molecular formula C24H23N3O4S2 B2723657 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide CAS No. 850911-45-4](/img/structure/B2723657.png)
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The presence of the morpholinylsulfonyl group suggests that this compound may have some biological activity, as sulfonyl groups are often found in various drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzothiazole ring system is aromatic, which may contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the sulfonyl group. Benzothiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability .Applications De Recherche Scientifique
Synthesis and Characterization of Benzothiazole Derivatives
Benzothiazole derivatives are synthesized through various chemical reactions, demonstrating versatility in medicinal chemistry and organic synthesis. For example, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-benzylbenzamides involves transformations that are indicative of the reactivity and potential applications of benzothiazole compounds in creating biologically active molecules or intermediates for further chemical reactions (Atanassov et al., 2002).
Anticancer Activity
Benzothiazole derivatives exhibit significant anticancer properties. The synthesis of new benzothiazole acylhydrazones as anticancer agents reveals that substitutions at specific positions on the benzothiazole scaffold modulate antitumor properties, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Osmaniye et al., 2018).
Catalytic Applications
Benzothiazole derivatives also find applications in catalysis, illustrating their utility in facilitating chemical transformations. For instance, the development of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes showcases their activities toward Heck coupling, which is crucial for forming carbon-carbon bonds in organic synthesis (Yen et al., 2006).
Antimicrobial and Anticonvulsant Properties
The synthesis and evaluation of benzothiazole derivatives for antimicrobial and anticonvulsant activities highlight their potential as lead compounds for developing new therapeutic agents. These studies demonstrate the biochemical reactivity of benzothiazole compounds and their potential in addressing various health conditions (Patel et al., 2009).
Environmental Implications
Research on benzothiazoles derived from rubber indicates their environmental impact, especially concerning their leaching into water systems. This aspect is crucial for understanding the lifecycle and ecological footprint of benzothiazole derivatives, including potential environmental chemistry applications or implications (Reddy & Quinn, 1997).
Propriétés
IUPAC Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-2-27-21-12-9-17-5-3-4-6-20(17)22(21)32-24(27)25-23(28)18-7-10-19(11-8-18)33(29,30)26-13-15-31-16-14-26/h3-12H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOYNKFDJBRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B2723574.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)


![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)
![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)



![2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2723592.png)

![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)
